molecular formula C18H23N3O B2502395 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one CAS No. 731815-80-8

3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one

Cat. No.: B2502395
CAS No.: 731815-80-8
M. Wt: 297.402
InChI Key: SIHAQNJUPWOXJI-UHFFFAOYSA-N
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Description

3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a quinoxalinone core fused with a 6-azabicyclo[3.2.1]octane moiety, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable quinoxalinone derivative with a 6-azabicyclo[3.2.1]octane precursor under specific reaction conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxalines, and substituted quinoxalinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The quinoxalinone core is known to interact with nucleic acids and proteins, potentially disrupting cellular processes. The 6-azabicyclo[3.2.1]octane moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one lies in its combination of the quinoxalinone core and the 6-azabicyclo[3.2.1]octane moiety. This dual structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

731815-80-8

Molecular Formula

C18H23N3O

Molecular Weight

297.402

IUPAC Name

3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-quinoxalin-2-one

InChI

InChI=1S/C18H23N3O/c1-17(2)8-12-9-18(3,10-17)11-21(12)15-16(22)20-14-7-5-4-6-13(14)19-15/h4-7,12H,8-11H2,1-3H3,(H,20,22)

InChI Key

SIHAQNJUPWOXJI-UHFFFAOYSA-N

SMILES

CC1(CC2CC(C1)(CN2C3=NC4=CC=CC=C4NC3=O)C)C

solubility

soluble

Origin of Product

United States

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